Chemical properties and structure of (2-Isopropoxy-3-methylphenyl)methanol
Chemical properties and structure of (2-Isopropoxy-3-methylphenyl)methanol
The following is an in-depth technical guide on the chemical properties, synthesis, and structural utility of (2-Isopropoxy-3-methylphenyl)methanol .
High-Value Scaffold for Medicinal Chemistry & Lead Optimization [1]
Executive Summary
(2-Isopropoxy-3-methylphenyl)methanol (C₁₁H₁₆O₂) is a specialized benzylic alcohol intermediate used primarily in the synthesis of lipophilic pharmacophores for G-protein coupled receptor (GPCR) modulators (e.g., S1P1 agonists) and nuclear receptor ligands.[1] Distinguished by its vicinal trisubstitution pattern (1-hydroxymethyl, 2-isopropoxy, 3-methyl), this scaffold offers a unique steric and electronic profile.[1] The bulky isopropoxy group at the ortho position forces the benzylic side chain out of planarity, influencing the binding kinetics and metabolic stability of derived drug candidates.
This guide details the physicochemical profile, validated synthetic pathways, and reactivity logic required for utilizing this building block in high-stakes drug development.[1]
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule features a toluene core functionalized with a hydroxymethyl group and a bulky isopropoxy ether.
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Steric Lock: The 2-isopropoxy group creates significant steric hindrance relative to the 1-hydroxymethyl and 3-methyl groups.[1] This "ortho-effect" restricts rotation around the phenyl-ether bond, often locking the molecule into a preferred conformation that can enhance receptor selectivity.[1]
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Electronic Effect: The isopropoxy group is a strong electron-donating group (EDG) by resonance, increasing the electron density of the aromatic ring, particularly at the para (position 5) and ortho (position 3, though blocked) positions. This makes the ring susceptible to electrophilic aromatic substitution if not properly protected.
Key Properties Table
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| SMILES | CC1=C(C(=CC=C1)CO)OC(C)C |
| Predicted LogP | 2.6 ± 0.3 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Physical State | Viscous colorless oil or low-melting solid (approx.[1][2] mp < 40°C) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| Key Precursor CAS | 532965-67-6 (2-Isopropoxy-3-methylbenzaldehyde) |
Synthetic Pathways & Experimental Protocols
The synthesis of (2-Isopropoxy-3-methylphenyl)methanol is most reliably achieved through a two-step sequence starting from commercially available 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde).[1]
Pathway Logic
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O-Alkylation: The phenolic hydroxyl is alkylated with isopropyl halide. This step requires a base (K₂CO₃) and a polar aprotic solvent (DMF) to favor the Sɴ2 mechanism.
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Carbonyl Reduction: The aldehyde is reduced to the primary alcohol using Sodium Borohydride (NaBH₄). This is a chemoselective reduction that preserves the aromatic ring and ether linkage.
Visualization: Synthesis Workflow
Figure 1: Two-step synthesis of (2-Isopropoxy-3-methylphenyl)methanol from 3-methylsalicylaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Isopropoxy-3-methylbenzaldehyde
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Reagents: 2-Hydroxy-3-methylbenzaldehyde (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq), DMF (0.5 M concentration).[1]
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Procedure:
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Charge a round-bottom flask with 2-hydroxy-3-methylbenzaldehyde and anhydrous DMF.
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Add K₂CO₃ and stir for 15 minutes at room temperature to form the phenolate.
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Add 2-bromopropane dropwise.
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Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1).
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Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
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Step 2: Reduction to (2-Isopropoxy-3-methylphenyl)methanol
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Reagents: 2-Isopropoxy-3-methylbenzaldehyde (1.0 eq), NaBH₄ (1.2 eq), Methanol (0.3 M).[1]
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Procedure:
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Dissolve the aldehyde in MeOH and cool to 0°C.
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Add NaBH₄ portion-wise over 10 minutes (gas evolution occurs).
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Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
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Quench: Carefully add saturated NH₄Cl solution.
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Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM. Dry over MgSO₄ and concentrate.
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Yield: Typically >95% as a clear oil; usually requires no further purification.
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Reactivity & Functionalization Strategy
The primary alcohol group is the focal point for further derivatization. The steric bulk of the ortho-isopropoxy group must be considered during activation.[1]
Activation Pathways
To couple this fragment to a drug core (e.g., an amine or phenol), the alcohol must be converted into a leaving group.
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Halogenation: Conversion to benzyl bromide using PBr₃ or CBr₄/PPh₃ (Appel reaction).
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Note: The electron-rich ring stabilizes the benzylic carbocation, making the bromide reactive but also prone to hydrolysis.[1]
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Sulfonylation: Conversion to Mesylate (MsCl/Et₃N) or Tosylate.
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Preferred Method: Mesylation is often cleaner and faster for this sterically crowded substrate.
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Reactivity Diagram
Figure 2: Functionalization pathways for the benzyl alcohol core.[1]
Applications in Drug Discovery[1]
S1P Receptor Modulators
The (2-isopropoxy-3-methylphenyl) moiety acts as a "lipophilic tail" mimic.[1] In S1P1 agonists (e.g., analogs of Ozanimod or Siponimod), the lipophilic tail buries itself into the hydrophobic pocket of the GPCR.
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Role: The isopropoxy group fills a specific hydrophobic sub-pocket, while the methyl group restricts conformation to minimize entropy loss upon binding.
Bioisosteres
This scaffold is often used as a bioisostere for:
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3-chloro-2-isopropoxyphenyl groups: Replacing Chlorine with Methyl reduces molecular weight and avoids potential halogen-related toxicity while maintaining lipophilicity.[1]
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Naphthalene rings: The trisubstituted benzene ring mimics the volume of a bicyclic system without the metabolic liability of extensive aromaticity.
References
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Precursor Synthesis & Properties
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Synthesis of 2-isopropoxy-3-methylbenzaldehyde: Ambeed. (n.d.). Product A168647. Retrieved from
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- General Reductive Methodology: Sodium Borohydride Reduction of Benzaldehydes: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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Structural Analogs in Medicinal Chemistry
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S1P1 Receptor Agonists: Bld Pharm. (n.d.). Related Benzyl Alcohol Building Blocks. Retrieved from
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Chemical Properties Data
Sources
- 1. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]
- 2. 2-ISOPROPOXYETHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 3-Methylbenzyl alcohol | C8H10O | CID 11476 - PubChem [pubchem.ncbi.nlm.nih.gov]
